molecular formula C18H18N4O2S B12018809 4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 677780-15-3

4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12018809
CAS No.: 677780-15-3
M. Wt: 354.4 g/mol
InChI Key: KSXNTXIPJKWPKA-YBFXNURJSA-N
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Description

4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and an isopropoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the introduction of the isopropoxyphenyl group via nucleophilic substitution. The final step involves the condensation of the triazole derivative with a phenolic compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The isopropoxy group can be substituted with other nucleophiles to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the isopropoxy group can result in various substituted derivatives.

Scientific Research Applications

4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring and phenolic group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 4-(((3-(3-Isopropoxyphenyl)-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

4-(((3-(3-Isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the mercapto group, which can impart specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

677780-15-3

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-12(2)24-16-5-3-4-14(10-16)17-20-21-18(25)22(17)19-11-13-6-8-15(23)9-7-13/h3-12,23H,1-2H3,(H,21,25)/b19-11+

InChI Key

KSXNTXIPJKWPKA-YBFXNURJSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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